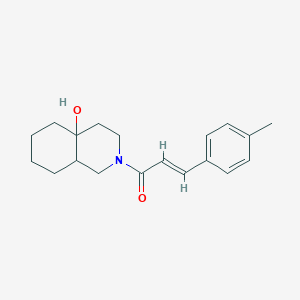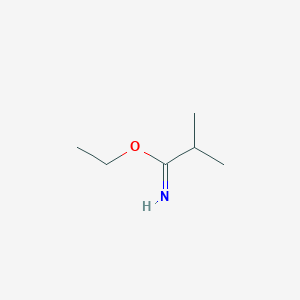
Ethyl 2-methylpropanimidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alternative Fuels and Emission Control : Ethyl 2-methylpropanimidoate has been explored in the context of improving diesel engine performance and reducing emissions. A study demonstrated that fumigating diesel engines with methyl ethyl ketone, which is chemically related to Ethyl 2-methylpropanimidoate, can significantly reduce emissions like nitrogen oxides and smoke density (Raj, Arul, & Senthilvelan, 2008).
Organic Chemistry and Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound similar to Ethyl 2-methylpropanimidoate, has been used in organic chemistry for the synthesis of highly functionalized tetrahydropyridines. This synthesis is important for creating compounds with potential applications in various industries (Zhu, Lan, & Kwon, 2003).
Environmental Friendly Extraction Solvents : Ethyl lactate (ethyl 2-hydroxypropanoate), which shares a similar molecular structure with Ethyl 2-methylpropanimidoate, has been identified as an environmentally friendly solvent. It's used for extracting bioactive compounds from plants, offering a potential for sustainable and efficient extraction methods in pharmaceutical and nutraceutical industries (Lores et al., 2015).
Pest Management and Fumigation : Ethyl formate, chemically related to Ethyl 2-methylpropanimidoate, is evaluated as a fumigant for stored grain. It's considered an alternative to traditional fumigants like methyl bromide, with enhanced efficacy when combined with carbon dioxide (Haritos, Damcevski, & Dojchinov, 2006).
Pharmaceutical Applications : In the pharmaceutical field, Ethyl 2-methylpropanimidoate's structural analogs, such as ethyl cellulose and methyl cellulose, are utilized as drug carriers in controlled delivery systems. These polymers are biocompatible and help in enhancing the solubility and controlled release of drugs (Duarte et al., 2006).
Toxicological Studies : Research on the toxicological aspects of ethyl and methyl alcohols, which are structurally related to Ethyl 2-methylpropanimidoate, provides insights into their potential health impacts. These studies are crucial for understanding the safety profiles of these compounds in various applications (Soffritti et al., 2002).
Supercritical Antisolvent Precipitation : The use of supercritical antisolvent techniques with ethyl cellulose and methyl cellulose, similar in structure to Ethyl 2-methylpropanimidoate, demonstrates innovative methods for preparing drug delivery systems. This technique allows for precise control over particle size and distribution, essential for pharmaceutical applications (Duarte et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-methylpropanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZQXWVPGASIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylpropanimidoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2559610.png)
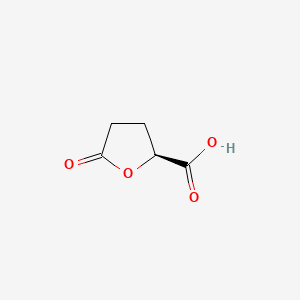
![3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2559612.png)
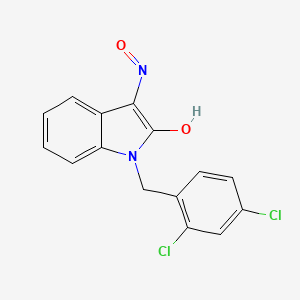
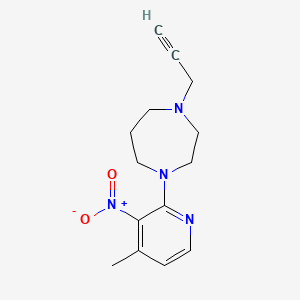
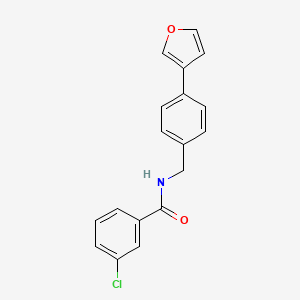
![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2559620.png)
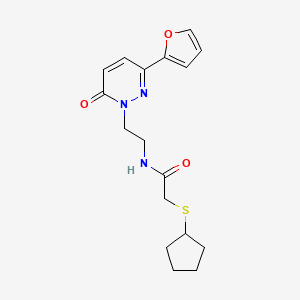
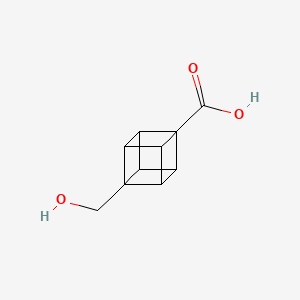
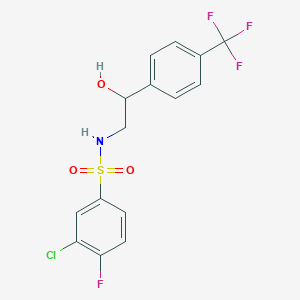
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2559628.png)
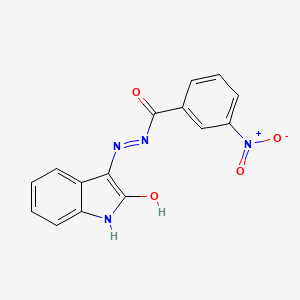
![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)
